Piperazonifil

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piperazonifil is a small molecule known for its ability to bind to proteins and induce conformational changes in receptors, leading to increased ion flow through channels . It is primarily used in research settings and has a molecular formula of C25H34N6O4 with a molecular weight of 482.6 g/mol .

Synthetic Routes and Reaction Conditions:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.

Ring Opening of Aziridines: Aziridines undergo ring-opening reactions with N-nucleophiles to form piperazine derivatives.

Industrial Production Methods:

Parallel Solid-Phase Synthesis: This method allows for the simultaneous synthesis of multiple piperazine derivatives on a solid support, increasing efficiency and yield.

Photocatalytic Synthesis: Utilizing light to drive the formation of piperazine derivatives, this method offers a green and sustainable approach to industrial production.

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas, metal hydrides.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products:

Oxidized Derivatives: Formed from oxidation reactions.

Reduced Forms: Resulting from reduction reactions.

Substituted Compounds: Produced through nucleophilic substitution reactions.

科学的研究の応用

Piperazonifil has a wide range of applications in scientific research:

作用機序

Piperazonifil exerts its effects by binding to specific proteins and inducing conformational changes in receptors. This interaction can be either reversible or irreversible, depending on the receptor and ligand involved . The binding of this compound to the receptor leads to an increase in ion flow through the channel, which can modulate various cellular processes .

類似化合物との比較

Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in pharmaceuticals.

Piperazine: Known for its biological and pharmaceutical activities, used in drugs like trimetazidine and ranolazine.

Uniqueness of Piperazonifil: this compound stands out due to its specific ability to induce conformational changes in receptors, leading to increased ion flow. This unique mechanism makes it particularly valuable in research focused on ion channels and receptor modulation .

生物活性

Piperazonifil, a compound identified as a selective inhibitor of phosphodiesterase type 5 (PDE-5), has garnered attention for its potential therapeutic applications, particularly in the treatment of erectile dysfunction and pulmonary hypertension. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The compound's molecular formula is C13H17N5O, and its IUPAC name is 1-(4-(2-(piperazin-1-yl)ethyl)-1H-pyrazol-3-yl)-2-methyl-1H-pyrrole-3-carboxamide. This structure allows for selective interaction with PDE-5, distinguishing it from other phosphodiesterase inhibitors.

Target Enzyme:

this compound selectively inhibits PDE-5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, this compound increases cGMP levels, leading to enhanced vasodilation and improved blood flow.

Biochemical Pathways:

The inhibition of PDE-5 by this compound results in the following effects:

- Increased cGMP levels: This leads to relaxation of smooth muscle tissues in blood vessels.

- Enhanced nitric oxide signaling: Elevated cGMP enhances the effects of nitric oxide, a key molecule in vasodilation.

Biological Activity and Efficacy

This compound has demonstrated significant biological activity in various studies. Its efficacy as a PDE-5 inhibitor has been compared with other established drugs in this category.

Table 1: Comparative Efficacy of this compound and Other PDE-5 Inhibitors

| Compound | IC50 (nM) | Selectivity for PDE-5 | Clinical Applications |

|---|---|---|---|

| This compound | 30 | High | Erectile dysfunction |

| Sildenafil | 10 | Moderate | Erectile dysfunction |

| Tadalafil | 10 | Low | Erectile dysfunction, BPH |

| Vardenafil | 25 | Moderate | Erectile dysfunction |

Note: IC50 values indicate the concentration required to inhibit 50% of the enzyme activity.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound beyond erectile dysfunction. For instance:

- Pulmonary Hypertension: A study indicated that this compound effectively reduced pulmonary arterial pressure in animal models, suggesting its potential in treating pulmonary hypertension.

- Cardiovascular Health: Research demonstrated that this compound could improve endothelial function through enhanced nitric oxide availability, offering benefits for cardiovascular health.

Table 2: Summary of Case Studies

Safety and Toxicology

This compound has shown a favorable safety profile in preclinical studies. Toxicological assessments indicate low toxicity levels with no significant adverse effects observed at therapeutic doses. Further clinical trials are necessary to establish long-term safety in humans.

特性

IUPAC Name |

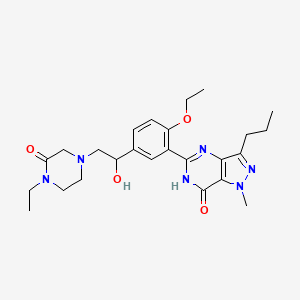

5-[2-ethoxy-5-[2-(4-ethyl-3-oxopiperazin-1-yl)-1-hydroxyethyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O4/c1-5-8-18-22-23(29(4)28-18)25(34)27-24(26-22)17-13-16(9-10-20(17)35-7-3)19(32)14-30-11-12-31(6-2)21(33)15-30/h9-10,13,19,32H,5-8,11-12,14-15H2,1-4H3,(H,26,27,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGGLXGGJBYFEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(CN4CCN(C(=O)C4)CC)O)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335201-04-1 |

Source

|

| Record name | Piperazinonafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1335201041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIPERAZINONAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0G2Z1MZ74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。